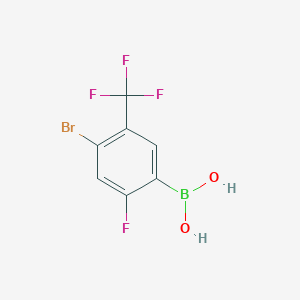

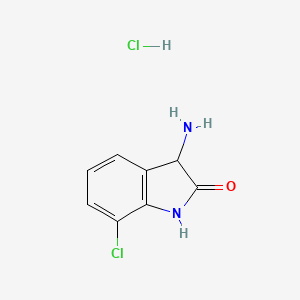

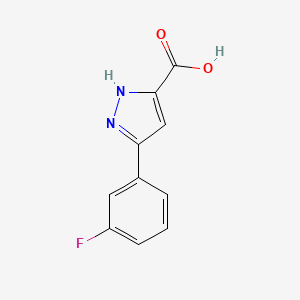

![molecular formula C10H14ClNO B1527216 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene CAS No. 883519-98-0](/img/structure/B1527216.png)

1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally related to 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene have been explored in various studies. These compounds often serve as intermediates or key components in the synthesis of more complex organic molecules.

Metal-Free Photosensitization

A method for installing amine and alcohol functionalities into alkene feedstocks in a single step through metal-free photosensitization has been developed. This approach uses oxime carbonate as a bifunctional source of both oxygen- and nitrogen-centred radicals, highlighting a versatile strategy for synthesizing 1,2-aminoalcohols, a motif prevalent in high-value organic molecules including pharmaceuticals and natural products (Patra et al., 2021).

Aza-Claisen Rearrangement

The synthesis of unusual heterocycles through aza-Claisen rearrangement demonstrates the chemical versatility of related aminobutyl compounds. This process involves the synthesis of 3-N-(4'-aryloxybut-2'-ynyl) N-methyl amino-5,5-dimethyl cyclohex-2-enones, showcasing the application in creating complex molecular structures (Majumdar & Samanta, 2001).

Fullerene Chemistry

The interaction of [60]fullerene with chlorobenzene and amino acids to produce fulleropyrrolidines explores the reactive potential of chlorobenzene derivatives in forming novel organic compounds. This work highlights the possibility of using related chemical frameworks in the synthesis of fullerene-based materials (Jin et al., 2014).

Characterization and Analysis

Stereochemistry and Synthesis

Studies focusing on the stereochemistry of compounds similar to 1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene, such as ethambutol, use chiral liquid chromatography for characterization. This research contributes to the understanding of stereochemical properties and synthesis of related compounds (Blessington & Beiraghi, 1990).

DNA Adduct Formation

The formation of DNA adducts by compounds like 1,2,3,4-diepoxybutane, which shares functional similarities with the target molecule, is studied for its mutagenic and cytotoxic activity. Such studies are critical for understanding the biological interactions and potential risks of related chemical compounds (Antsypovich et al., 2007).

Environmental and Toxicological Studies

- Chlorobenzene Toxicity: Research into the effects of chlorobenzene, a related compound, on human lung cells in vitro has shown that it induces oxidative stress. This is important for assessing the environmental and health impacts of chlorobenzene and structurally similar compounds (Feltens et al., 2010).

Propiedades

IUPAC Name |

2-(2-chlorophenoxy)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-2-8(7-12)13-10-6-4-3-5-9(10)11/h3-6,8H,2,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKADNCAHLNNHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(1-Aminobutan-2-yl)oxy]-2-chlorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

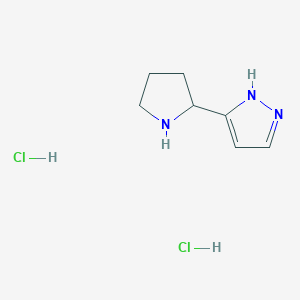

![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)

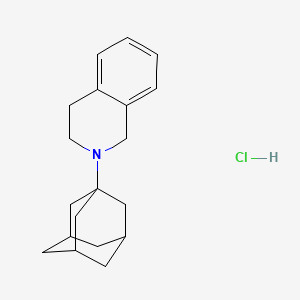

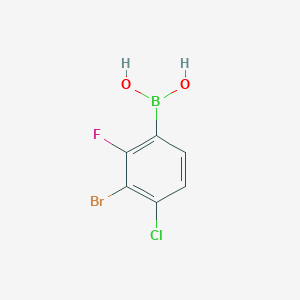

![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)

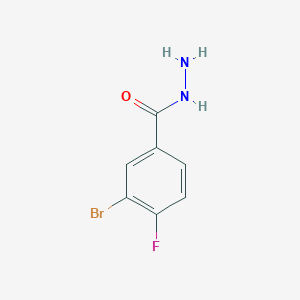

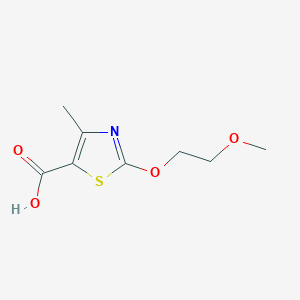

![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)

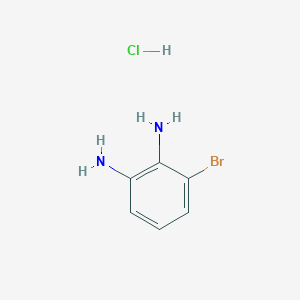

![1-Azaspiro[4.4]non-7-ene hydrochloride](/img/structure/B1527154.png)